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Abstract
This technical guide provides a comprehensive examination of the molecular structure of

Vanadium(V) oxytriisopropoxide, chemical formula VO(O-i-Pr)₃. While a definitive

experimental structure for the monomeric form is not readily available in the literature, this

document synthesizes data from experimental studies of analogous compounds, theoretical

calculations, and various spectroscopic techniques to present a robust model of its geometry.

This guide includes detailed structural parameters for both a proposed monomeric gas-phase

structure and a dimeric solid-state model based on the crystal structure of methyl vanadate.

Furthermore, it outlines the key experimental protocols utilized in the structural determination of

volatile metal alkoxides.

Introduction
Vanadium(V) oxytriisopropoxide, also known as triisopropoxyvanadium(V) oxide or VTIP, is

an organometallic compound where a central vanadium(V) atom is coordinated to one oxo

ligand and three isopropoxide ligands.[1] It is a volatile, colorless to pale yellow liquid at room

temperature, which makes it a crucial precursor in chemical vapor deposition (CVD) and atomic

layer deposition (ALD) for creating vanadium-based thin films and catalysts.[2] Understanding

its molecular structure is paramount for controlling these deposition processes and for

predicting its reactivity in various chemical syntheses. Due to its physical state, direct single-

crystal X-ray diffraction of monomeric VO(O-i-Pr)₃ has not been reported. Therefore, its
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structural elucidation relies on a combination of gas-phase experimental techniques,

spectroscopic analysis, and computational modeling.

Molecular Structure
The molecular structure of Vanadium(V) oxytriisopropoxide can be considered in two primary

forms: a monomeric structure, which is expected to be prevalent in the gas phase, and a

dimeric or oligomeric structure, which is likely to be present in the condensed (liquid and solid)

phases. This tendency to oligomerize is a common feature of metal alkoxides.

Monomeric Structure (Gas Phase)
In the gas phase, Vanadium(V) oxytriisopropoxide is presumed to exist as a monomer with a

distorted tetrahedral geometry around the central vanadium atom. The vanadium is coordinated

to the terminal oxo group and the oxygen atoms of the three isopropoxide ligands.

Table 1: Predicted Geometric Parameters of Monomeric VO(O-i-Pr)₃ from DFT Calculations

Parameter Value

Bond Lengths (Å)

V=O 1.57 - 1.60

V-O (isopropoxide) 1.78 - 1.82

Bond Angles (°)

O=V-O (isopropoxide) 112 - 115

O-V-O (isopropoxide) 103 - 106

Note: The values in this table are based on typical bond lengths and angles for similar vanadyl

complexes as determined by DFT calculations and may vary depending on the specific

computational method and basis set used.

Dimeric Structure (Condensed Phase Model)
In the absence of a crystal structure for Vanadium(V) oxytriisopropoxide, the crystal structure

of the closely related methyl vanadate, [VO(OCH₃)₃]₂, serves as an excellent model for the
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dimeric form that likely exists in the liquid or solid state.[1] The structure consists of two

vanadium atoms bridged by two methoxide groups, with each vanadium atom also bonded to a

terminal oxo group and two terminal methoxide groups. This arrangement results in a five-

coordinate, distorted trigonal bipyramidal geometry around each vanadium atom.

Table 2: Experimental Geometric Parameters of Dimeric Methyl Vanadate, [VO(OCH₃)₃]₂

Parameter Value (Å or °)

Bond Lengths (Å)

V=O (terminal) 1.54

V-O (terminal methoxide) 1.76

V-O (bridging methoxide) 1.95, 2.07

Bond Angles (°)

O=V-O (terminal methoxide) 105.5

O=V-O (bridging methoxide) 99.5, 154.5

O (terminal)-V-O (terminal) 119.5

O (terminal)-V-O (bridging) 85.0, 90.0, 126.0

O (bridging)-V-O (bridging) 75.0

V-O-V (bridging) 105.0

Source: Caughlan, C. N., Smith, H. M., & Watenpaugh, K. (1966). The Crystal and Molecular

Structure of Methyl Vanadate, VO(OCH3)3. Inorganic Chemistry, 5(12), 2131-2134.[1]

Visualization of Molecular Structures
The following diagrams, generated using the DOT language, illustrate the proposed monomeric

and the experimentally determined dimeric structures.
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Monomeric Vanadium(V) Oxytriisopropoxide
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Caption: Proposed monomeric structure of VO(O-i-Pr)₃.

Dimeric Structure based on Methyl Vanadate

V

O

 1.54 Å

O

 1.76 Å

O

 1.76 Å

O

 1.95 Å

O

 2.07 Å

V

O

 1.54 Å

O

 1.76 Å

O

 1.76 Å 2.07 Å  1.95 Å

Me Me Me MeMe Me

Click to download full resolution via product page

Caption: Dimeric structure of [VO(OCH₃)₃]₂.

Experimental Protocols for Structural Determination
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The determination of the molecular structure of volatile and potentially oligomeric compounds

like Vanadium(V) oxytriisopropoxide requires a combination of techniques.

Single-Crystal X-ray Diffraction (for solid-state structure)
Crystal Growth: For compounds that are liquid at room temperature, crystallization is

typically achieved by slow cooling of the neat liquid or a concentrated solution in an inert

solvent (e.g., pentane, hexane) to low temperatures (e.g., -20 to -80 °C) until suitable single

crystals form.

Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of

cold nitrogen gas (typically 100-150 K) to maintain its crystalline state and minimize thermal

motion. X-ray diffraction data are collected using a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The structure is solved using direct methods or

Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms

are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Gas-Phase Electron Diffraction (for gas-phase structure)
Sample Introduction: The volatile liquid sample is placed in a reservoir connected to a

nozzle. The sample is heated to achieve a sufficient vapor pressure (typically 0.1 - 10 mbar)

and introduced into a high-vacuum diffraction chamber as a molecular jet.[3]

Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed

through the molecular jet, perpendicular to the gas flow. The electrons are scattered by the

molecules.

Data Acquisition: The scattered electrons form a diffraction pattern of concentric rings, which

is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the

weaker, high-angle scattering, a rotating sector is often placed in front of the detector.

Data Analysis: The diffraction pattern is converted into a one-dimensional intensity curve as

a function of the scattering angle. The molecular scattering component is extracted and,

through Fourier transform, a radial distribution curve is generated. This curve provides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b011127?utm_src=pdf-body
https://www.researchgate.net/figure/a-Each-vanadium-atom-in-V2O3-has-three-nearest-neighbors-with-three-bond-lengths_fig8_283865085
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


information about the internuclear distances within the molecule. The final structure is

determined by fitting a theoretical model of the molecule to the experimental data.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁵¹V NMR is a highly sensitive technique

for probing the local environment of the vanadium nucleus.[4] The chemical shift is indicative

of the coordination number and the nature of the ligands. In solution, the presence of

multiple species (monomer, dimer, etc.) in equilibrium can often be detected by the presence

of multiple resonances or by concentration-dependent chemical shifts. ¹H and ¹³C NMR

provide information on the organic isopropoxide ligands.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are used to

identify the characteristic vibrational modes of the molecule. The strong V=O stretching

vibration is typically observed in the 950-1050 cm⁻¹ region in the IR and Raman spectra. The

V-O single bond stretches of the isopropoxide ligands appear at lower frequencies. The

number and position of these bands can provide insights into the symmetry and aggregation

state of the molecule.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for determining the molecular structure of

a compound like Vanadium(V) oxytriisopropoxide.
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Caption: Workflow for structural elucidation.
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Conclusion
The molecular structure of Vanadium(V) oxytriisopropoxide is best described as a distorted

tetrahedron in its monomeric, gas-phase form and is likely to exist as a five-coordinate, dimeric

species in the condensed phase, analogous to its methyl counterpart. A comprehensive

understanding of its structure requires a multi-faceted approach, combining spectroscopic

methods, gas-phase diffraction techniques for the volatile monomer, and single-crystal X-ray

diffraction for a solid-state model, all supported by theoretical calculations. This detailed

structural knowledge is fundamental for its application in materials science and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b011127?utm_src=pdf-body
https://www.benchchem.com/product/b011127?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Vanadyl-isopropoxide
https://pubchem.ncbi.nlm.nih.gov/compound/Vanadyl-isopropoxide
https://prochemonline.com/product/vanadylvisopropoxide-3777/
https://prochemonline.com/product/vanadylvisopropoxide-3777/
https://www.researchgate.net/figure/a-Each-vanadium-atom-in-V2O3-has-three-nearest-neighbors-with-three-bond-lengths_fig8_283865085
https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00546
https://www.benchchem.com/product/b011127#vanadium-v-oxytriisopropoxide-molecular-structure
https://www.benchchem.com/product/b011127#vanadium-v-oxytriisopropoxide-molecular-structure
https://www.benchchem.com/product/b011127#vanadium-v-oxytriisopropoxide-molecular-structure
https://www.benchchem.com/product/b011127#vanadium-v-oxytriisopropoxide-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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